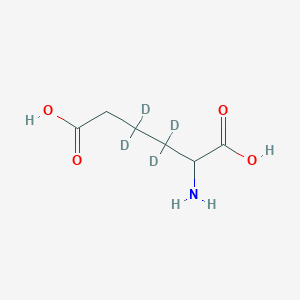
2-Aminohexanedioic Acid-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an α-amino acid that plays a significant role in the biosynthesis of lysine through the α-aminoadipate pathway . It is characterized by the presence of an amino group attached to the second carbon of the hexanedioic acid chain, making it an important intermediate in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminohexanedioic Acid-d6 typically involves the deuteration of 2-Aminohexanedioic Acid. This process can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the reductive amination of 2-keto acids using deuterated ammonia or amines under controlled conditions . The reaction conditions often involve the use of catalysts such as meso-diaminopimelate dehydrogenase and its mutants to enhance the enantioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using biocatalytic processes. These processes leverage engineered enzymes to facilitate the conversion of 2-keto acids to the corresponding deuterated amino acids. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Aminohexanedioic Acid-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo acids.
Reduction: It can be reduced to form amino alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions include oxo acids, amino alcohols, and substituted derivatives, which can be further utilized in various biochemical and industrial applications .
Scientific Research Applications
2-Aminohexanedioic Acid-d6 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Aminohexanedioic Acid-d6 involves its interaction with specific enzymes and metabolic pathways. It acts as an inhibitor of glutamine synthetase, thereby affecting the synthesis of glutamate and other related compounds . The compound’s molecular targets include enzymes involved in amino acid metabolism, and its effects are mediated through the modulation of enzymatic activity and metabolic fluxes .
Comparison with Similar Compounds
2-Aminohexanedioic Acid-d6 can be compared with other similar compounds such as:
2-Aminoadipic Acid: The non-deuterated form, which is a key intermediate in lysine biosynthesis.
Aminocaproic Acid: An analogue of lysine that acts as an inhibitor of proteolytic enzymes.
D-2-Aminoadipic Acid: The D-enantiomer of 2-Aminoadipic Acid, which has similar biochemical properties but different stereochemistry.
The uniqueness of this compound lies in its deuterated nature, which makes it particularly useful in studies involving isotopic labeling and tracing .
Properties
Molecular Formula |
C6H11NO4 |
|---|---|
Molecular Weight |
165.18 g/mol |
IUPAC Name |
2-amino-3,3,4,4-tetradeuteriohexanedioic acid |
InChI |
InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/i1D2,2D2 |
InChI Key |
OYIFNHCXNCRBQI-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])C(C(=O)O)N |
Canonical SMILES |
C(CC(C(=O)O)N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















